VUF 5574 - 280570-45-8

VUF 5574

Catalog Number: EVT-285130
CAS Number: 280570-45-8
Molecular Formula: C21H17N5O2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats.
VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

  • Compound Description: Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate is an active pharmaceutical ingredient (API) studied for its metabolism and degradation profile. Research identified its main metabolite as 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation. The API demonstrated stability under various stress conditions but degraded under H2O2 and UV radiation. [, , ]

Palosuran (ACT-058362; 1-[2-(4-Benzyl-4-hydroxypiperidin-1-yl)-ethyl]-3-(2-methylquinolin-4-yl)urea Sulfate Salt)

  • Compound Description: Palosuran is a potent and specific urotensin-II (U-II) receptor antagonist. It exhibits high affinity for the human UT receptor and effectively inhibits U-II-induced calcium mobilization, mitogen-activated protein kinase phosphorylation, and vasoconstriction. Preclinical studies demonstrate its efficacy in preventing renal ischemia-related damage. []

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal activity. Certain derivatives, particularly those with chloro, nitro, or methoxy substitutions on the benzene moiety, exhibited significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []
  • Compound Description: FMS586 is a highly selective and orally active antagonist for the neuropeptide Y Y5 receptor. It effectively inhibits NPY- and Y5-selective agonist-induced feeding responses in rats, highlighting the potential role of the Y5 receptor in regulating food intake. []

1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

  • Compound Description: This molecule is a Blatter radical exhibiting unique magnetic properties. Its structure, characterized by a nearly orthogonal 2-methoxyphenyl group, disrupts the typical π-stacking observed in organic radicals. This disruption results in an alternating antiferromagnetic Heisenberg linear chain. []

Bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] Diselenide

  • Compound Description: Synthesized through a copper-catalyzed tandem C-H selenation, this diselenide exhibits excellent anticancer activity against various cancer cell lines while demonstrating low cytotoxicity toward non-cancer cells. This selectivity makes it a potential lead compound for anticancer therapy. []

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea (TPPU)

  • Compound Description: TPPU is a potent and selective soluble epoxide hydrolase (sEH) inhibitor, showing efficacy in various disease models, including pain, inflammation, cardiovascular diseases, and multiple sclerosis. It exerts its effects by blocking the degradation of beneficial epoxy fatty acids (EpFAs) and preventing the formation of pro-inflammatory metabolites. [, , ]

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

  • Compound Description: This compound is a novel di-Mannich derivative of curcumin pyrazole synthesized to improve water solubility. Compared to its parent compounds, it demonstrates a three-fold increase in water solubility. []

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

  • Compound Description: Synthesized using an environmentally friendly method with alum as a catalyst, these derivatives highlight the exploration of green chemistry principles in synthesizing potentially bioactive molecules. []

1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines

  • Compound Description: This series of compounds was designed as probes to study the dopamine D2 receptor (D2DAR) arylpiperazine binding site. These derivatives exhibited varying affinities towards D2DAR. []

R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea

  • Compound Description: This compound is a potent histone deacetylase (HDAC) class III (sirtuin 1/2, SIRT1/2) inhibitor, exhibiting antiproliferative activity against various cancer cell lines, including glioblastoma. It triggers senescence in cancer cells and demonstrates efficacy in both 3D glioblastoma spheroids and in vivo zebrafish xenografts, suggesting therapeutic potential. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). It shows significant antitumor activity in bladder cancer models overexpressing FGFR3, highlighting its therapeutic potential in FGFR-driven cancers. []
  • Compound Description: This triad, formed by the axial coordination of a cobalt porphyrin complex with a pyridyl-substituted fullerene, is investigated for its potential in organic photovoltaics. This complex exhibits unique spectral and electrochemical properties. []

4-Substituted-1-(2-Methyl-6-(pyridin-3-yl)nicotinoyl) Semicarbazides

  • Compound Description: This series of compounds, synthesized via a molecular hybridization strategy, was evaluated for anticancer activity. Compound 1-(2-methyl-6-(pyridin-3-yl)nicotinoyl)-4-(2,4,6-trichlorophenyl)semicarbazide (4n) displayed significant anticancer activity against various cancer cell lines, inducing apoptosis and increasing cleaved PARP levels. []

[Ag(H2BTC)(3,4'-bpe)]n (I) and {[Cd(HBTC)(3,4'-bpe)]·H2O}n (II)

  • Compound Description: These two metal-mediated coordination polymers, constructed using benzene-1,3,5-tricarboxylic acid (H3BTC) and trans-1-(pyridin-3-yl)-2-(pyridin-4-yl)ethene (3,4'-bpe), exhibit unique structural features and photocatalytic properties. Their potential in degrading organic dyes makes them intriguing for environmental applications. []

Imidazo[1,2-a]pyridine-Isoquinoline Derivatives

  • Compound Description: This series of compounds was synthesized and assessed for anticancer activity against breast cancer cell lines. Several derivatives exhibited potent activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor, currently under clinical evaluation for treating idiopathic pulmonary fibrosis. It effectively reduces lysophosphatidic acid (LPA) levels and exhibits efficacy in preclinical models of pulmonary fibrosis. []

[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

  • Compound Description: This compound is a brain-penetrant PET radioligand selective for the δ-subunit-containing GABAA receptors, making it a valuable tool for studying these receptors in vivo. []

Morpholinum 2-(5-(Pyridin-4-yl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetate (Tiometrizol)

  • Compound Description: Tiometrizol is a heterocyclic compound belonging to the 1,2,4-thiazole derivative class. Pharmacodynamic studies in rabbits revealed that it reaches maximum blood concentration after intravenous administration and is eliminated within 24 hours, suggesting potential for further pharmacological evaluation. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

    1-Cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenyl)urea

    • Compound Description: This compound, synthesized through a nine-step process using inverse synthetic analysis, combines a triazoline and quinazolinone moiety. Its structure was characterized using various spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations provided further insights into its physicochemical properties. []

    1,4-Bis(2-(pyridin-4-yl)vinyl)naphthalene (1,4-bpyvna)

    • Compound Description: 1,4-bpyvna serves as an organic linker for constructing metal-organic frameworks (MOFs). It forms coordination polymers with zinc ions in the presence of different aromatic carboxylate ligands. These MOFs exhibit intriguing structural diversity and potential applications in sensing applications. []

    8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

    • Compound Description: AZD0156 is a potent, selective, and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase. It demonstrates preclinical efficacy in potentiating the effects of DNA double-strand break-inducing agents, making it a promising candidate for cancer therapy. []

    Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] (TDZ)

      • Compound Description: [18F]NIDA-42033 is a radiolabeled compound synthesized for positron emission tomography (PET) studies of CB1 cannabinoid receptors in the brain. The successful incorporation of fluorine-18 ([18F]) into its structure makes it a valuable tool for investigating CB1 receptor distribution and function in vivo. []
      • Compound Description: This series of compounds, synthesized from 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, features pyrimidine rings with oxygen (oxo) or sulfur (thio) substitutions. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. []
      • Compound Description: Synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, this series of compounds includes thiazolidinones and Mannich bases. These derivatives were evaluated for their antimicrobial and antitubercular activities. []
      • Compound Description: This series of compounds was designed and synthesized to target antimicrobial, antioxidant, and anti-inflammatory activities. The presence of electron-withdrawing groups on the phenyl ring enhanced their biological activity. []

      3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile Hydrochloride Salt

      • Compound Description: This compound is a potent and selective NPY5 receptor antagonist. Despite showing efficacy in attenuating bovine pancreatic polypeptide-induced food intake in rats, it failed to demonstrate anorectic activity in rodent natural feeding models. []
      • Compound Description: This compound, synthesized from 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, exhibited promising antibacterial activity against Bacillus subtilis and showed affinity for DNA binding. []

      (Z)-3-(4-Halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles

      • Compound Description: This family of compounds provided insights into weak non-covalent interactions through detailed experimental and theoretical investigations. The analysis revealed the significance of C–H⋯N, C–H⋯halogen, halogen⋯halogen, and π-stacking interactions in stabilizing their crystal structures. Notably, different π-stacking dimer motifs contributed significantly to their stability. []

      (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

      • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). It exhibits potent activity in blocking the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in cancer. Its clinical development focuses on its potential as an anticancer agent, particularly in combination therapies. []
      • Compound Description: These novel iridium(III) complexes, featuring ligands with trifluoromethyl and pyridyl substituents, exhibit bright orange-red electroluminescence with high quantum yields. These properties make them promising candidates for use in organic light-emitting diodes (OLEDs). []

      Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine

      • Compound Description: These novel compounds were designed as "biased agonists" of the serotonin 5-HT1A receptor, selectively activating ERK1/2 phosphorylation over other signaling pathways. They displayed high affinity and selectivity for 5-HT1A receptors, favorable drug-like properties, and robust antidepressant-like activity in preclinical models. []
      • Compound Description: These copper and cobalt complexes, coordinated with substituted benzimidazole ligands containing a pyridyl group, were studied as redox electrolytes in dye-sensitized solar cells (DSSCs). Notably, the copper-based electrolytes exhibited higher power conversion efficiencies compared to their cobalt counterparts, demonstrating their potential in enhancing DSSC performance. []

      N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)

      • Compound Description: PIM447 is a potent and selective pan-inhibitor of proviral insertion site of Moloney murine leukemia (PIM) kinases 1, 2, and 3. This orally bioavailable compound demonstrates preclinical efficacy in models of hematological malignancies and is currently under clinical investigation for treating these cancers. []

      1-(2-(Organylselanyl)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Derivatives

      • Compound Description: This series of compounds, synthesized through an Et2NH-mediated 1,3-dipolar cycloaddition reaction, highlights the utility of organocatalysis in synthesizing heterocyclic compounds containing triazole and pyridine moieties. The reaction proceeds efficiently under mild conditions and tolerates various functional groups. []
      • Compound Description: This study investigated the electrocatalytic activity of metal-organic frameworks (MOFs) constructed using 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate as a ligand and different metal(II) ions (Co, Cu, and Zn) for water splitting. Notably, the cobalt-based MOF exhibited superior electrocatalytic performance, highlighting the influence of metal ion selection on catalytic activity. []

      N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)

      • Compound Description: AMG 900 is a highly selective and orally bioavailable inhibitor of Aurora kinases. It demonstrates potent activity against multidrug-resistant cancer cell lines, making it a promising candidate for cancer therapy. []

      Ethyl 5-Methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

      • Compound Description: This simple triazole derivative, containing a pyridyl substituent, was structurally characterized using X-ray crystallography, providing insights into its molecular geometry and packing arrangement in the solid state. []

      1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

        N-(2-Methyl-6-benzoxazolyl)-N′-1,5-naphthyridin-4-yl Urea (SB334867)

        • Compound Description: SB334867 is a selective hypocretin receptor-1 (Hcrt-r1) antagonist. Studies demonstrated its ability to reduce ethanol-seeking behavior in animal models, suggesting a role for Hcrt-r1 in mediating the rewarding effects of alcohol. []
        Synthesis Analysis

        The synthesis of VUF 5574 involves several key steps that utilize various organic chemistry techniques. The general synthetic route includes:

        1. Starting Materials: The synthesis typically begins with commercially available precursors, including 2-methoxyphenyl isocyanate and 3-pyridin-4-amine.
        2. Reagents: Common reagents may include solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), along with bases like triethylamine to facilitate reactions.
        3. Reaction Conditions: The reaction often proceeds under reflux conditions to ensure complete conversion of starting materials to the desired product, with reaction times varying from several hours to overnight depending on the specific protocol used.
        4. Purification: Post-reaction, the crude product is purified using techniques such as recrystallization or column chromatography to isolate VUF 5574 in high purity.

        These steps highlight the synthetic complexity and the need for careful control over reaction conditions to achieve optimal yields .

        Molecular Structure Analysis

        The molecular structure of VUF 5574 can be described using its chemical formula C19H19N3OC_{19}H_{19}N_{3}O and its molecular weight of approximately 305.38 g/mol. The structure features:

        • Functional Groups: The compound contains a urea moiety, which is critical for its binding properties to the adenosine receptor.
        • Aromatic Rings: It includes a methoxy-substituted phenyl ring and a pyridinyl group, which contribute to the compound's hydrophobic interactions with the receptor.
        • Geometric Configuration: The spatial arrangement of atoms in VUF 5574 allows for optimal interaction with the adenosine A3 receptor, enhancing its antagonistic effects.

        The canonical SMILES representation of VUF 5574 is O=C(NC1=CC=CC=C1OC)N=C(C2=CN=CC=C2)C, which provides insight into its structural framework .

        Chemical Reactions Analysis

        VUF 5574 primarily undergoes interactions that are relevant in pharmacological contexts rather than typical chemical reactions seen in organic synthesis. Its main chemical activity involves:

        • Binding Interactions: As an antagonist, VUF 5574 competes with endogenous ligands for binding at the adenosine A3 receptor site.
        • Metabolic Stability: The compound may undergo metabolic transformations in biological systems, which can affect its pharmacokinetics and bioavailability.

        Research indicates that VUF 5574 maintains stability under physiological conditions, making it suitable for in vivo studies .

        Mechanism of Action

        The mechanism of action of VUF 5574 involves its competitive antagonism at the adenosine A3 receptor. Key points include:

        • Receptor Interaction: By binding to the A3 receptor, VUF 5574 inhibits the receptor's activation by adenosine, thereby modulating downstream signaling pathways.
        • Physiological Effects: This antagonism can lead to various physiological responses, including alterations in smooth muscle cell proliferation and migration, which are important in cardiovascular health .
        • Signal Transduction Modulation: Studies have shown that VUF 5574 can influence intracellular signaling cascades involving cyclic adenosine monophosphate levels and protein phosphorylation states .
        Physical and Chemical Properties Analysis

        VUF 5574 exhibits several notable physical and chemical properties:

        • Solubility: It is reported to be insoluble in DMSO but may have varying solubility profiles in other organic solvents.
        • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.
        • Stability: The compound demonstrates stability under standard laboratory conditions but should be protected from light and moisture during storage.

        These properties are crucial for its application in biological assays and pharmacological studies .

        Applications

        VUF 5574 has significant applications in scientific research, particularly in pharmacology and cellular biology:

        • Research Tool: It serves as a valuable tool for studying adenosine signaling pathways, especially concerning cardiovascular diseases and cancer biology.
        • Therapeutic Potential: Given its selective antagonism of the A3 receptor, VUF 5574 may have potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as ischemic heart disease or inflammatory disorders .
        • In Vivo Studies: Its use in animal models can help elucidate the physiological roles of adenosine receptors and their implications in disease mechanisms.

        Properties

        CAS Number

        280570-45-8

        Product Name

        VUF 5574

        IUPAC Name

        1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea

        Molecular Formula

        C21H17N5O2

        Molecular Weight

        371.4 g/mol

        InChI

        InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)

        InChI Key

        YRAFEJSZTVWUMD-UHFFFAOYSA-N

        SMILES

        COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

        Solubility

        Soluble in DMSO

        Synonyms

        VUF5574, VUF 5574, VUF-5574

        Canonical SMILES

        COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.